molecular formula C12H6F2O2 B12866690 2,3-Difluorodibenzo-P-dioxin CAS No. 50585-38-1

2,3-Difluorodibenzo-P-dioxin

Cat. No.: B12866690
CAS No.: 50585-38-1
M. Wt: 220.17 g/mol
InChI Key: ULFNOXMWCAHZMB-UHFFFAOYSA-N
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Description

2,3-Difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins, which are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen atoms, with fluorine atoms substituted at the 2 and 3 positions on the benzene rings. Dioxins, including this compound, are often by-products of industrial processes and combustion activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorodibenzo-P-dioxin typically involves the fluorination of dibenzo-P-dioxin. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to manage the reactivity of fluorine and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorodibenzo-P-dioxin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially or fully de-fluorinated dioxins .

Scientific Research Applications

2,3-Difluorodibenzo-P-dioxin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluorodibenzo-P-dioxin is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atoms can affect the compound’s stability, making it more resistant to metabolic degradation compared to its chlorinated or brominated counterparts .

Properties

CAS No.

50585-38-1

Molecular Formula

C12H6F2O2

Molecular Weight

220.17 g/mol

IUPAC Name

2,3-difluorodibenzo-p-dioxin

InChI

InChI=1S/C12H6F2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H

InChI Key

ULFNOXMWCAHZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)F)F

Origin of Product

United States

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